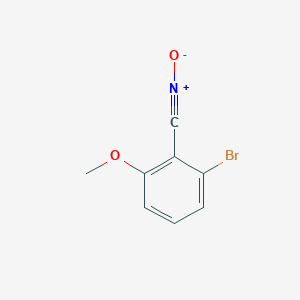
Benzonitrile, 2-bromo-6-methoxy-, N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 2-bromo-6-methoxy-, N-oxide is a chemical compound with the molecular formula C8H6BrNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 2-position, a methoxy group at the 6-position, and an N-oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 2-bromo-6-methoxy-, N-oxide typically involves the nitration of 2-bromo-6-methoxybenzonitrile followed by oxidation. One common method is to start with 2-bromo-6-methoxybenzonitrile and treat it with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 2-bromo-6-methoxy-4-nitrobenzonitrile is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the N-oxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as employing ionic liquids as solvents and catalysts, can reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 2-bromo-6-methoxy-, N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include more highly oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted benzonitrile derivatives with various functional groups.
Scientific Research Applications
Benzonitrile, 2-bromo-6-methoxy-, N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 2-bromo-6-methoxy-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, altering the oxidation state of the target molecules. This can lead to changes in the activity of enzymes or the binding affinity of receptors, thereby modulating biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 2-bromo-: Similar structure but lacks the methoxy and N-oxide groups.
Benzonitrile, 2-methoxy-: Lacks the bromine and N-oxide groups.
Benzonitrile, 2-bromo-6-methoxy-4-nitro-: Contains a nitro group instead of the N-oxide group.
Uniqueness
Benzonitrile, 2-bromo-6-methoxy-, N-oxide is unique due to the presence of both the methoxy and N-oxide groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
579488-90-7 |
|---|---|
Molecular Formula |
C8H6BrNO2 |
Molecular Weight |
228.04 g/mol |
IUPAC Name |
2-bromo-6-methoxybenzonitrile oxide |
InChI |
InChI=1S/C8H6BrNO2/c1-12-8-4-2-3-7(9)6(8)5-10-11/h2-4H,1H3 |
InChI Key |
DJOJVMLQPYJTMN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C#[N+][O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14219842.png)
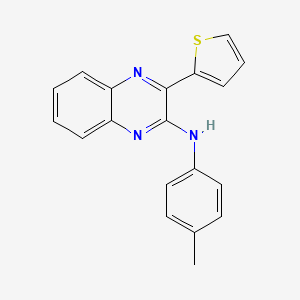
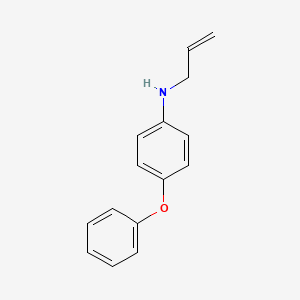
![10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid](/img/structure/B14219869.png)
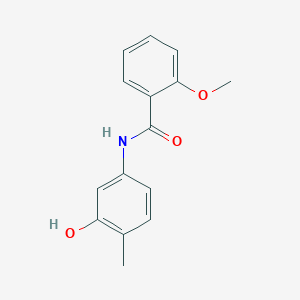
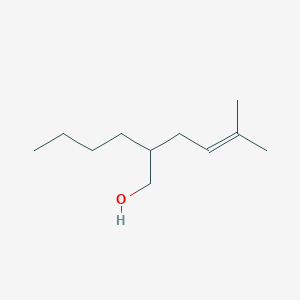
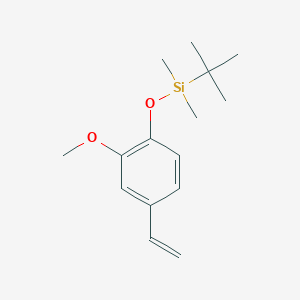
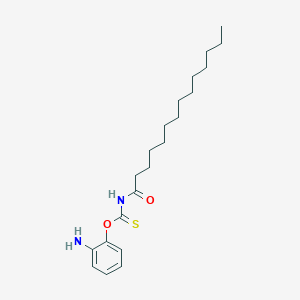
![1,1'-[(1-Iodopentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14219901.png)
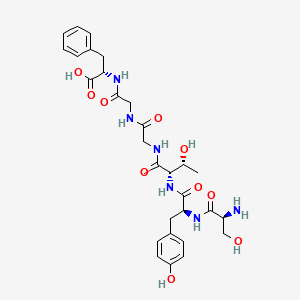
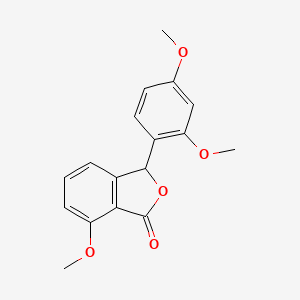
![Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane](/img/structure/B14219907.png)
![N''-[4-(Methanesulfonyl)phenyl]guanidine](/img/structure/B14219922.png)
